An In-depth Technical Guide to 2-bromo-N-(3-ethynylphenyl)acetamide: A Bifunctional Reagent for Chemical Biology and Drug Discovery
An In-depth Technical Guide to 2-bromo-N-(3-ethynylphenyl)acetamide: A Bifunctional Reagent for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-bromo-N-(3-ethynylphenyl)acetamide, a molecule of significant interest to researchers in chemical biology and drug development. This compound uniquely combines two highly valuable functional moieties: a reactive bromoacetamide group, which serves as an electrophilic "warhead" for covalent modification of biological targets, and a terminal ethynyl group, a versatile "handle" for bioorthogonal chemistry. We will delve into its physicochemical properties, a robust synthesis protocol, its dual chemical reactivity, standard characterization methodologies, and critical safety guidelines. This document is intended to serve as an expert resource for scientists aiming to leverage this molecule's potential in applications such as covalent inhibitor design, activity-based protein profiling (ABPP), and target identification.
Core Molecular Attributes and Physicochemical Profile
2-bromo-N-(3-ethynylphenyl)acetamide is a strategically designed small molecule. Its architecture is built upon a central phenyl ring, which is derivatized to present two key functional groups. The bromoacetamide moiety is a well-established alkylating agent, while the ethynyl group is celebrated for its utility in bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] The linear, rigid nature of the alkyne can also serve as a structural linker or a bioisostere for other chemical groups in drug design.[3][4]
Predicted Physicochemical Data
Specific experimental data for this compound is not widely published, which is common for novel research reagents. The following table consolidates calculated properties and predictions based on analogous structures.[5][6][7]
| Property | Value | Source/Method |
| IUPAC Name | 2-bromo-N-(3-ethynylphenyl)acetamide | Nomenclature Rules |
| Molecular Formula | C₁₀H₈BrNO | Calculated |
| Molecular Weight | 238.08 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | - |
| Appearance | Predicted to be an off-white to light brown solid. | Analog Comparison |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined; likely to decompose upon heating. | Analog Comparison |
| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, DCM, Acetone) and sparingly soluble in water. | Analog Comparison[7] |
| SMILES | C#Cc1cccc(NC(=O)CBr)c1 | Structure |
| InChI Key | Predicted: YWGYMMRFLWOFTO-UHFFFAOYSA-N | Structure |
Synthesis Pathway and Reaction Mechanism
The most direct and reliable method for synthesizing 2-bromo-N-(3-ethynylphenyl)acetamide is through the nucleophilic acyl substitution reaction between 3-ethynylaniline and a bromoacetyl halide, such as bromoacetyl bromide or chloride.[8]
Underlying Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic mechanism. The lone pair of electrons on the nitrogen atom of 3-ethynylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the halide (Br⁻ or Cl⁻) as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is included to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the title compound.
Detailed Synthesis Protocol
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Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Bromoacetyl halides are corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation: Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
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Reaction Setup: To the flask, add 3-ethynylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This step is critical to control the exothermic nature of the acylation and minimize side reactions.
-
Reagent Addition: Dissolve bromoacetyl bromide (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.
Dual-Mode Chemical Reactivity and Applications
The true utility of this molecule lies in its two distinct reactive sites, which can be addressed orthogonally.
The Bromoacetamide "Warhead": Covalent Targeting
The bromoacetamide group is a potent electrophile, making it an excellent tool for covalent labeling of nucleophilic amino acid residues in proteins.[9] Its primary target under physiological or slightly basic conditions (pH 7.5-8.5) is the thiol side chain of cysteine.[10]
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Mechanism: The reaction is an Sₙ2 substitution where the deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the carbon atom bearing the bromine. This displaces the bromide ion and forms a highly stable thioether bond, which is effectively irreversible under biological conditions.[10]
Caption: Reaction of the bromoacetamide moiety with a cysteine residue.
The Ethynyl "Handle": A Gateway for Bioorthogonal Chemistry
The terminal alkyne is a remarkably versatile functional group in chemical biology.[1][3] Its most prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2]
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Application: If this molecule is used as a covalent probe to label a target protein, the still-available ethynyl group can be "clicked" with an azide-functionalized reporter tag (e.g., a fluorophore like Azide-TAMRA or a biotin tag for affinity purification). This enables powerful applications in target identification and visualization.
Caption: A representative "click" reaction of the terminal ethynyl group.
Standard Analytical Characterization Protocols
Confirming the identity and purity of the synthesized 2-bromo-N-(3-ethynylphenyl)acetamide is paramount. The following are standard protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons (multiplets in the ~7-8 ppm range), the amide N-H proton (a broad singlet, often >8 ppm), the methylene (-CH₂Br) protons (a singlet around 4.0 ppm), and the terminal alkyne proton (-C≡CH) (a singlet around 3.0 ppm).
-
-
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Look for signals for the carbonyl carbon (~165 ppm), aromatic carbons (~110-140 ppm), the two alkyne carbons (~80 ppm), and the methylene carbon (~30 ppm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight and assess the purity of the compound.
-
Protocol:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector and direct it to an electrospray ionization (ESI) mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 238.0 and 240.0 for [M+H]⁺) is the definitive signature of a monobrominated compound.
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Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that proper handling is crucial for both user safety and compound integrity.
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Hazard Profile: Based on data from analogous bromoacetamide compounds, 2-bromo-N-(3-ethynylphenyl)acetamide should be considered hazardous.[11] It is expected to be a skin and serious eye irritant and may be toxic if swallowed.[5][11][12]
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Handling:
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.
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Conclusion
2-bromo-N-(3-ethynylphenyl)acetamide is a powerful and versatile chemical tool. Its bifunctional nature, presenting both a covalent warhead and a bioorthogonal handle, makes it an invaluable asset for modern chemical biology and medicinal chemistry research. By providing this detailed guide, we hope to empower researchers to confidently synthesize, characterize, and apply this reagent in their efforts to probe biological systems and develop next-generation therapeutics.
References
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PubChem. (n.d.). 2-Bromo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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- Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide.
- Fisher Scientific. (2010). Safety Data Sheet: 2-Bromoacetamide. Retrieved from a similar SDS for bromoacetamide compounds.
- Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide. Acta Crystallographica Section E: Structure Reports Online, E65(Pt 8), o1833.
- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from a similar SDS for acetamide compounds.
- Royal Society of Chemistry. (2014).
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Chemspace. (n.d.). 2-(2-bromo-4,5-dimethoxyphenyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}acetamide. Retrieved from [Link]
- Baud, M. G., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry, 58(18), 7153-7157.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide. Retrieved from a similar SDS for bromoacetanilide compounds.
- ChemRxiv. (2023).
- Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2483.
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